1-Phenylcycloheptane-1-carboxylic acid

Description

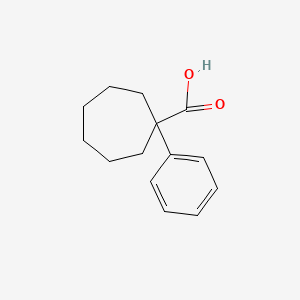

1-Phenylcycloheptane-1-carboxylic acid (CAS 7086-29-5) is a cycloheptane-based carboxylic acid derivative with a phenyl substituent at the 1-position. Its molecular formula is C₁₄H₁₈O₂, and it has a molecular weight of 218.3 g/mol . The compound features a seven-membered cycloheptane ring fused to a phenyl group and a carboxylic acid moiety, contributing to its unique steric and electronic properties. It is commercially available in powder form and is utilized in research and development, though safety data remain unpublished .

Properties

IUPAC Name |

1-phenylcycloheptane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c15-13(16)14(10-6-1-2-7-11-14)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFBPPYKOPTXIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylcycloheptane-1-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cycloheptane with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-Phenylcycloheptane-1-carboxylic acid has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. These compounds are proposed for treating neurological disorders such as Alzheimer's disease (AD) and multiple sclerosis. The mechanism involves modulation of the glutamatergic and GABAergic systems, which are crucial for managing seizure activity .

Neuroprotective Effects

The compound has been linked to neuroprotective activities, making it a candidate for further development in treating neurodegenerative conditions. Its derivatives may enhance cognitive function while reducing seizure frequency .

Analgesic Properties

Studies have suggested that certain derivatives of this compound can act as analgesics, providing pain relief through mechanisms similar to those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Chromatographic Techniques

This compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. The compound can be analyzed using reverse-phase HPLC methods, which are scalable for preparative separations and suitable for pharmacokinetic studies .

Precursor in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules, including potential pharmaceuticals. It has been used to prepare precursors required for solid-phase synthesis of isoxazole and isoxazoline derivatives, which are relevant in drug development .

Case Study 1: Anticonvulsant Derivatives

A study published in Neurotherapeutics explored the anticonvulsant activity of several derivatives of this compound. The findings indicated significant reductions in seizure frequency in animal models, suggesting potential therapeutic applications for epilepsy .

Case Study 2: HPLC Method Development

In a study focused on analytical methods, researchers developed a robust HPLC method for the quantification of this compound in pharmaceutical formulations. This method demonstrated high sensitivity and specificity, facilitating quality control in drug manufacturing processes .

Mechanism of Action

The mechanism of action of 1-phenylcycloheptane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The phenyl group may interact with hydrophobic pockets in biomolecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-phenylcycloheptane-1-carboxylic acid, differing in ring size, substituents, or saturation. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Physicochemical Comparison

Impact of Ring Size

- Cycloheptane vs. Smaller Rings : The seven-membered ring in this compound introduces greater conformational flexibility compared to strained smaller rings (e.g., cyclopropane or cyclobutane). For example, cyclohexane derivatives (six-membered rings) adopt chair conformations, minimizing steric strain , while cycloheptane may adopt boat or twist-chair conformations, influencing reactivity and biological interactions .

Substituent Effects

- Electron-Donating vs. Withdrawing Groups : The methoxy group in 1-methoxycycloheptane-1-carboxylic acid (C₉H₁₆O₃) is electron-donating, which may reduce carboxylic acid acidity (higher pKa) compared to the phenyl-substituted analog .

Biological Activity

1-Phenylcycloheptane-1-carboxylic acid (CAS Number: 7086-29-5) is an organic compound characterized by a phenyl group attached to a cycloheptane ring, which is further bonded to a carboxylic acid group. Its molecular formula is C₁₄H₁₈O₂. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules.

Synthesis Methods

This compound can be synthesized through several methods, with the Friedel-Crafts acylation of cycloheptane using benzoyl chloride being a common approach. This reaction typically requires a Lewis acid catalyst such as aluminum chloride and is performed under anhydrous conditions to minimize side reactions.

Chemical Reactions

This compound is capable of undergoing various chemical reactions, including:

- Oxidation : The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

- Reduction : Reduction can yield alcohols or alkanes, depending on the reagents used.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The phenyl group may interact with hydrophobic pockets in biomolecules, influencing their function and stability.

Potential Therapeutic Applications

Research indicates that this compound may possess anti-inflammatory and analgesic properties. It has been explored for its potential use in treating conditions such as fibrosis related to diseases like nonalcoholic steatohepatitis (NASH) and idiopathic pulmonary fibrosis (IPF) due to its inhibitory effects on integrins αvβ1 and αvβ6 .

Toxicological Studies

Toxicological assessments suggest that compounds similar in structure, such as simple aryl alkyl carboxylic acids, exhibit low local toxicity and no significant systemic toxicity. The metabolism of these compounds typically involves hydrolysis by carboxylesterases, leading to the formation of simple acids and corresponding alcohols .

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in animal models of acute inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting potential therapeutic benefits in inflammatory conditions.

Comparative Analysis with Analog Compounds

In comparative studies with similar compounds such as 1-Phenylcyclohexane-1-carboxylic acid and 2-Phenylcyclopentane-1-carboxylic acid, this compound demonstrated unique steric and electronic properties that enhanced its biological activity, making it a valuable candidate for further research in medicinal chemistry.

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₈O₂ |

| CAS Number | 7086-29-5 |

| Potential Applications | Anti-inflammatory, analgesic |

| Toxicity Profile | Low local toxicity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Phenylcycloheptane-1-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cycloheptane ring functionalization followed by phenyl group introduction. For example, carboxylation of 1-phenylcycloheptane via Kolbe-Schmitt reaction (using CO₂ under high pressure) or Friedel-Crafts acylation with subsequent oxidation. Reaction optimization includes adjusting temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., AlCl₃ for Friedel-Crafts) . Characterization of intermediates via TLC and GC-MS ensures stepwise progress .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Identifies carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) .

- NMR : ¹H NMR confirms phenyl group aromatic protons (δ 7.2–7.5 ppm) and cycloheptane protons (δ 1.5–2.5 ppm). ¹³C NMR distinguishes the carboxylic carbon (δ ~175 ppm) .

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matches the molecular weight (e.g., 232.3 g/mol for C₁₄H₁₆O₂). Fragmentation patterns validate the cycloheptane backbone .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer :

- Solubility : Poor in water (<0.1 mg/mL at 25°C) but soluble in polar aprotic solvents (DMSO, DMF). Partition coefficient (logP ~3.2) predicts lipophilicity .

- Stability : Degrades above 200°C. Carboxylic acid group is prone to decarboxylation under strong acidic (pH <2) or basic (pH >10) conditions. Storage recommendations: anhydrous environment, -20°C .

Advanced Research Questions

Q. How can stereochemical purity of this compound derivatives be ensured during synthesis?

- Methodological Answer : Use chiral catalysts (e.g., BINOL-derived ligands) for asymmetric synthesis. Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism. For diastereomers, NOESY NMR identifies spatial proximity of protons . Crystallization in chiral solvents (e.g., (R)-limonene) enhances enantiopurity .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Case Study : Discrepancies in ¹H NMR integration ratios may arise from dynamic rotational isomerism in the cycloheptane ring. Variable-temperature NMR (VT-NMR) between 25°C and 60°C resolves overlapping peaks .

- Cross-Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes. Use X-ray crystallography for unambiguous confirmation .

Q. How to design biological activity assays for apoptosis induction using this compound?

- Methodological Answer :

- In Vitro Assays : Treat cancer cell lines (e.g., HeLa, MCF-7) with 10–100 µM compound. Measure apoptosis via Annexin V-FITC/PI staining and flow cytometry. Validate caspase-3/7 activation using luminescent substrates .

- Mechanistic Studies : Perform RNA-seq to identify dysregulated pathways (e.g., Bcl-2 family proteins). Molecular docking predicts interactions with apoptotic targets (e.g., PARP-1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.